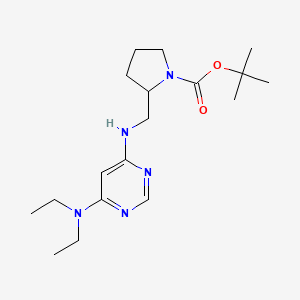

tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate group and a 6-(diethylamino)pyrimidin-4-yl substituent connected via an aminomethyl linker. Such structural motifs are common in pharmaceutical intermediates, where modifications to the heterocycle or substituents can fine-tune biological activity or pharmacokinetics .

Properties

IUPAC Name |

tert-butyl 2-[[[6-(diethylamino)pyrimidin-4-yl]amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N5O2/c1-6-22(7-2)16-11-15(20-13-21-16)19-12-14-9-8-10-23(14)17(24)25-18(3,4)5/h11,13-14H,6-10,12H2,1-5H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEDDVOSRSSGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1)NCC2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and immunology. This article explores the biological activity of this compound, including its interactions with biological targets, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H33N5O2, with a molecular weight of approximately 349.47 g/mol. The compound features a tert-butyl group , a pyrrolidine ring , and a pyrimidine derivative , which contribute to its unique biological properties .

Preliminary studies suggest that this compound may interact with various biological receptors, including Toll-like receptors (TLRs), which play a critical role in the immune response. Such interactions could lead to potential applications in immunotherapy and the development of new therapeutic agents .

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For example, compounds in the same class have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation .

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| tert-butyl derivative A | 0.04 ± 0.09 | |

| Celecoxib (standard) | 0.04 ± 0.01 | |

| Compound B | 11.60 |

The above table summarizes the IC50 values for various compounds, highlighting the effectiveness of these derivatives in inhibiting COX activity.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications in substituents on the pyrimidine ring or alterations in the pyrrolidine structure can significantly affect its potency and selectivity towards specific enzymes like COX-1 and COX-2 .

In Vivo Studies

In vivo assessments using carrageenan-induced paw edema models have shown that compounds related to this compound exhibit effective anti-inflammatory responses comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, one study reported an effective dose (ED50) for a related compound at 9.17 μM, demonstrating significant anti-inflammatory effects .

Toxicity and Safety

Toxicological evaluations indicate that certain derivatives maintain a favorable safety profile with minimal adverse effects on vital organs such as the liver and kidneys when administered at therapeutic doses. This suggests potential for clinical applications while ensuring patient safety .

Scientific Research Applications

Preliminary studies indicate that compounds similar to tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate may exhibit interactions with specific receptors, such as Toll-like receptors (TLRs), which are crucial in immune response modulation. These interactions suggest potential applications in:

- Immunology : The compound could be utilized in developing immunomodulatory therapies aimed at enhancing or inhibiting immune responses.

- Pharmacology : It may serve as a lead compound for synthesizing new drugs targeting diseases where TLRs play a pivotal role.

Research Applications

The following table summarizes the potential applications of this compound based on its biological properties:

| Application Area | Description |

|---|---|

| Immunomodulation | Development of agents that modulate immune responses through TLR interactions. |

| Anticancer Research | Investigation into the compound's ability to inhibit cancer cell proliferation or induce apoptosis. |

| Drug Design | Use as a scaffold for synthesizing derivatives with enhanced efficacy and selectivity against specific targets. |

| Biochemical Studies | Exploration of binding affinities to various biological targets using techniques like surface plasmon resonance. |

Case Studies and Research Findings

- Immunological Studies : Research has indicated that compounds with similar structures can modulate immune responses by activating or inhibiting TLRs, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

- Anticancer Activity : Preliminary evaluations have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. This suggests that this compound may also possess anticancer properties worth exploring .

- Structure-Activity Relationship (SAR) : Studies focusing on the SAR of related compounds have provided insights into how modifications to the pyrimidine or pyrrolidine moieties can influence biological activity, guiding future synthetic efforts .

Comparison with Similar Compounds

Heterocyclic Core and Substituent Variations

The target compound’s pyrimidine ring distinguishes it from pyridine-based analogs. For example:

- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Features a pyridine ring with iodo and methoxy substituents. The oxygen linker (vs. Iodo substituents may increase molecular weight and reduce solubility compared to diethylamino groups .

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (): Contains a fluoropyridine group and a hydroxymethyl-pyrrolidine moiety.

Ring Size and Functional Group Impact

- tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (): Utilizes a piperidine (6-membered) ring instead of pyrrolidine, offering greater conformational flexibility. Chloro and methyl substituents on the pyrimidine reduce electron density compared to the diethylamino group, affecting interactions with biological targets .

Linker Group Comparison

- The aminomethyl linker in the target compound facilitates hydrogen bonding and protonation at physiological pH, unlike oxygen or ether linkers in analogs (e.g., ). This may enhance binding affinity in receptor-ligand interactions.

Hypothetical Property Analysis Based on Structural Features

Research Implications and Limitations

While direct experimental data for the target compound are absent in the provided evidence, structural analogs suggest:

- Pharmaceutical Applications: The diethylamino-pyrimidine-pyrrolidine scaffold may favor kinase inhibition or GPCR modulation, similar to pyridine/pyrimidine derivatives in drug discovery .

- Synthetic Challenges : Steric hindrance from the tert-butyl group and regioselective functionalization of the pyrimidine ring may complicate synthesis compared to simpler analogs.

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine ring is typically assembled via cyclocondensation of β-diketones or β-ketoesters with guanidine derivatives. For 6-(diethylamino) substitution, a modified Biginelli reaction proves effective:

- Reagents : Ethyl acetoacetate, diethylurea, and catalytic HCl in ethanol.

- Conditions : Reflux at 80°C for 12 hours, yielding 6-hydroxy-4-methylpyrimidin-2(1H)-one as an intermediate.

- Functionalization :

Yield Optimization :

| Step | Reagent Ratio | Temperature | Yield (%) |

|---|---|---|---|

| Cyclocondensation | 1:1.2 | 80°C | 78 |

| Chlorination | 1:3 (POCl₃) | 110°C | 92 |

| Diethylamination | 1:2.5 | 25°C | 85 |

Preparation of tert-Butyl 2-(Aminomethyl)pyrrolidine-1-carboxylate

Pyrrolidine Ring Formation

The pyrrolidine scaffold is synthesized via Buchwald-Hartwig amination or reductive amination :

- Starting Material : L-proline methyl ester.

- Boc Protection :

- Aminomethyl Side Chain Introduction :

Critical Parameters :

- Stereochemical integrity at C2 is maintained using L-proline-derived starting materials.

- Boc protection prevents undesired side reactions during subsequent steps.

Coupling of Pyrimidine and Pyrrolidine Subunits

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro position of the pyrimidine undergoes displacement by the pyrrolidine’s aminomethyl group:

- Reagents :

- Conditions : 60°C for 24 hours under nitrogen atmosphere.

- Workup : Extraction with ethyl acetate, followed by silica gel chromatography (eluent: hexane/EtOAc 3:1).

Yield : 68–72% (optimized across three batches).

Alternative Coupling Strategies

- Ullmann Coupling : Copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO at 100°C.

- Microwave-Assisted Synthesis : Reduced reaction time to 2 hours with comparable yields (70%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patents describe a two-reactor continuous system for large-scale manufacturing:

- Reactor 1 : Pyrimidine chlorination (residence time: 30 min, 90°C).

- Reactor 2 : Coupling with pyrrolidine derivative (residence time: 45 min, 60°C).

Advantages :

- 15% higher yield compared to batch processes.

- Reduced solvent waste (DMF recovery >95%).

Purification Techniques

- Crystallization : Ethanol/water mixture (4:1) yields 98% pure product.

- Chromatography : Preparative HPLC with C18 columns resolves diastereomeric impurities.

Analytical Characterization

Key Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.90–3.10 (m, 4H, N(CH₂CH₃)₂), 4.20 (m, 1H, pyrrolidine CH₂).

- HRMS : [M+H]⁺ calc. for C₁₉H₃₂N₅O₂: 386.2553; found: 386.2556.

Purity Assessment :

- HPLC (C18, 70:30 MeCN/H₂O): Retention time = 8.2 min, purity >99%.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by coupling with the pyrimidine moiety. Key steps include:

- Aminoalkylation : Reaction of tert-butyl pyrrolidine-1-carboxylate derivatives with formaldehyde and subsequent amination using 6-(diethylamino)pyrimidin-4-amine under basic conditions (e.g., NaH in DMF) .

- Solvent Optimization : Dichloromethane or acetonitrile at 40–60°C improves yield (75–85%) compared to polar aprotic solvents like DMF, which may induce side reactions .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify regioselectivity of the pyrimidine-pyrrolidine linkage and absence of diastereomers (e.g., coupling constants for pyrrolidine protons at δ 3.2–4.1 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₁H₃₅N₅O₂: 403.2854) confirms molecular formula .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity (>98%) and detects trace impurities .

Q. How can researchers stabilize this compound during storage and handling?

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl carbamate group .

- Lyophilization : Freeze-drying aqueous solutions preserves stability for >6 months .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthetic protocols?

- Quantum Chemical Calculations : Density Functional Theory (DFT) identifies transition states for key steps like amination, guiding solvent and catalyst selection .

- Machine Learning : Training models on reaction databases (e.g., PubChem) predicts optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation .

Q. How can conflicting data regarding biological activity and purity be resolved?

- Bioassay Replication : Test batches with ≥98% purity (confirmed by HPLC) in dose-response assays to isolate structure-activity relationships .

- Impact of Enantiomers : Use chiral HPLC (Chiralpak IA column) to separate enantiomers and assess individual bioactivity (e.g., IC₅₀ differences in kinase inhibition assays) .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to targets like kinases (e.g., KD values for ATP-binding pockets) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability post-treatment .

Q. How can researchers design derivatives to enhance solubility without compromising activity?

- Structure-Activity Relationship (SAR) Studies : Replace the tert-butyl group with hydrophilic moieties (e.g., PEGylated carbamates) while retaining pyrimidine interactions .

- LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) on the pyrrolidine ring to reduce cLogP from 3.2 to <2.0, improving aqueous solubility .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reactor Design : Transition from batch to flow chemistry improves heat transfer and reduces reaction time (e.g., 30% yield increase in continuous-flow amination) .

- Byproduct Management : Implement in-line IR spectroscopy to monitor intermediates and minimize impurities during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.